3-Ethyl-4-octanol 3-Ethyl-4-octanol
Brand Name: Vulcanchem
CAS No.: 19781-28-3
VCID: VC20744941
InChI: InChI=1S/C10H22O/c1-4-7-8-10(11)9(5-2)6-3/h9-11H,4-8H2,1-3H3
SMILES: CCCCC(C(CC)CC)O
Molecular Formula: C10H22O
Molecular Weight: 158.28 g/mol

3-Ethyl-4-octanol

CAS No.: 19781-28-3

Cat. No.: VC20744941

Molecular Formula: C10H22O

Molecular Weight: 158.28 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-4-octanol - 19781-28-3

Specification

CAS No. 19781-28-3
Molecular Formula C10H22O
Molecular Weight 158.28 g/mol
IUPAC Name 3-ethyloctan-4-ol
Standard InChI InChI=1S/C10H22O/c1-4-7-8-10(11)9(5-2)6-3/h9-11H,4-8H2,1-3H3
Standard InChI Key WXJDPIWUPZLVSF-UHFFFAOYSA-N
SMILES CCCCC(C(CC)CC)O
Canonical SMILES CCCCC(C(CC)CC)O

Introduction

What is 3-Ethyl-4-octanol?

3-Ethyl-4-octanol is an organic compound with the molecular formula C10H22OC_{10}H_{22}O
. It is classified as a secondary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to two other carbon atoms. It is also a branched-chain alcohol. Synonyms for 3-ethyl-4-octanol include 3-ethyloctan-4-ol .

Identifiers:

  • CAS Registry Numbers: 63126-48-7, 19781-28-3

  • PubChem CID: 143954

  • IUPAC Name: 3-ethyloctan-4-ol

  • InChI: InChI=1S/C10H22O/c1-4-7-8-10(11)9(5-2)6-3/h9-11H,4-8H2,1-3H3

  • InChIKey: WXJDPIWUPZLVSF-UHFFFAOYSA-N

  • SMILES: CCCCC(C(CC)CC)O

Applications in Scientific Research

3-Ethyl-4-octanol has applications in scientific research:

  • Chemistry: It serves as a solvent and intermediate in organic synthesis and is useful for studying reaction mechanisms and developing new synthetic pathways.

  • Biology: The compound is used in the study of biological membranes and as a model compound for understanding the behavior of alcohols in biological systems.

  • Medicine: Research has explored its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

  • Industry: This compound is used in the production of fragrances, flavors, and as an additive in lubricants and surfactants.

Mechanism of Action and Biological Activity

The mechanism of action of 3-ethyl-4-octanol involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with other molecules, affecting their solubility and reactivity. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability. This property is particularly useful in drug delivery, where it can enhance the absorption of therapeutic agents.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 3-ethyl-4-octanol against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Escherichia coli0.5%15
Staphylococcus aureus0.75%12

This study concluded that 3-ethyl-4-octanol could serve as a potential natural preservative in food products due to its antimicrobial properties.

Comparison with Similar Compounds

Compared to similar compounds like 3-ethyl-4-pentanol, 3-ethyl-4-hexanol, and 3-ethyl-4-heptanol, 3-ethyl-4-octanol has a longer carbon chain, which affects its physical properties such as boiling point, melting point, and solubility. Its unique structure also influences its reactivity and interactions with other molecules.

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